molecular formula C18H20FN3O2S B2468572 N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235343-87-9

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B2468572
CAS RN: 1235343-87-9
M. Wt: 361.44
InChI Key: LQYSEZYKUBPPTQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, also known as 4'-fluoro-3'-thio-piperidinyl-carboxylic acid amide, is a synthetic compound that has gained significant attention in scientific research. This compound is a piperidine derivative with a thiophene-3-carboxamide moiety and a fluorophenyl group. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.

Scientific Research Applications

1. Cancer Research

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is part of a class of compounds known for their potential in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, a related class, have been identified as potent and selective Met kinase inhibitors. These compounds, including analogues like BMS-777607, have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, leading to their advancement into clinical trials (Schroeder et al., 2009).

2. Anti-Angiogenic Properties

Another application of similar compounds is in the field of anti-angiogenesis, which is crucial for limiting tumor growth. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).

3. Motilin Receptor Agonist Research

Compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) demonstrate the utility of this class in gastroenterology research. GSK962040, as a novel small molecule motilin receptor agonist, has shown efficacy in potentiating neuronal-mediated contractions of isolated gastric antrum tissue. This compound’s promising pharmacokinetic profiles have led to its selection for further developmental studies (Westaway et al., 2009).

4. Orexin Receptor Antagonist Research

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment. Its metabolism, disposition, and the identification of its principal circulating components in plasma have been thoroughly studied, providing valuable insights into the pharmacokinetics of such compounds (Renzulli et al., 2011).

5. Neurotransmitter Release and Reuptake Inhibition

Diphenylbutylpiperazinepyridyl derivatives, which are structurally related, have been evaluated for their effects on neurotransmitter release and reuptake. These compounds, including FG5865 and FG5891, have shown potent inhibitory action on the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine in rat synaptosomes. Additionally, they have displayed varying degrees of serotonin and dopamine release induction in perfused frontal cortical and striatal tissue (Pettersson, 1995).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-1-3-16(4-2-15)21-18(24)22-8-5-13(6-9-22)11-20-17(23)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYSEZYKUBPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

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